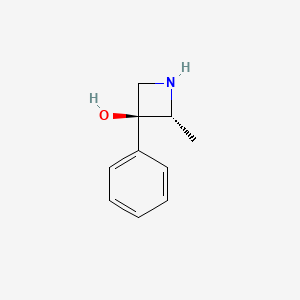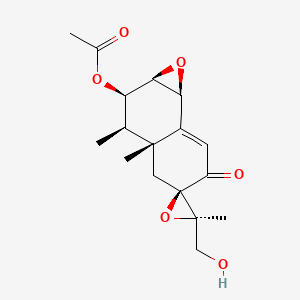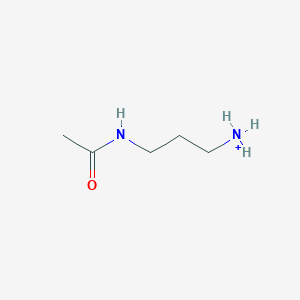
N-acetyldiamine cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-monoacetylalkane-alpha,omega-diamine(1+) is an organic cation obtained by protonation of the free amino group of any N-monoacetylalkane-alpha,omega-diamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-monoacetylalkane-alpha,omega-diamine.
Wissenschaftliche Forschungsanwendungen
1. Agricultural Biochemistry
The N-acetyldiamine cation has been explored in the context of agricultural biochemistry. For instance, research on N-acetylation as a modification of glyphosate revealed its potential use in transgenic crops. An enzyme showing weak activity for N-acetylation of glyphosate was identified in Bacillus licheniformis strains, which after modifications, could confer tolerance to glyphosate in transgenic tobacco and maize (Siehl et al., 2005).
2. Photoionization Studies
N-acetyldiamine cations have also been studied in the field of photoionization. An investigation into the photoionization mechanism of N,N,N′,N′-tetramethyl-p-phenylenediamine in acetonitrile utilized the fluorescence lifetime measurement and laser photolyses, contributing to our understanding of the photophysical behaviors of these compounds (Nakamura et al., 1984).
3. Environmental and Food Safety
The N-acetyldiamine cation is relevant in the development of probes for environmental and food safety. A study demonstrated the use of nitrogen-doped carbon dots as ratiometric fluorescent probes, which involved N-acetylated compounds, for detecting organophosphorus pesticides in tap water and food samples (Huang et al., 2019).
4. Biological Molecular Recognition
In molecular biology, the N-acetyldiamine cation is integral to understanding cation-pi interactions, which are crucial for molecular recognition in biological receptors. These interactions are significant in constructing novel binding sites for cationic ligands such as acetylcholine (Mecozzi et al., 1996).
5. Neurochemistry
N-acetyldiamine cations play a role in neurochemistry as well. For example, research into a simplified radiochemical assay for choline acetyltransferase, an enzyme of interest in neurochemistry, highlights the significance of acetyl moieties derived from cationic substrates (Schrier & Snuster, 1967).
Eigenschaften
Produktname |
N-acetyldiamine cation |
|---|---|
Molekularformel |
C5H13N2O+ |
Molekulargewicht |
117.17 g/mol |
IUPAC-Name |
3-acetamidopropylazanium |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)/p+1 |
InChI-Schlüssel |
YFZBPSXRYCOKCW-UHFFFAOYSA-O |
Kanonische SMILES |
CC(=O)NCCC[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



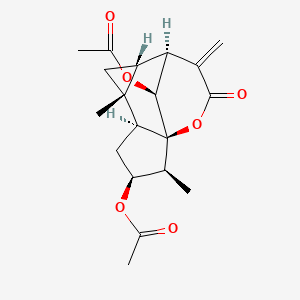
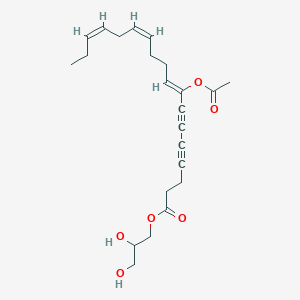
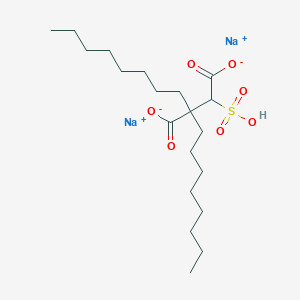
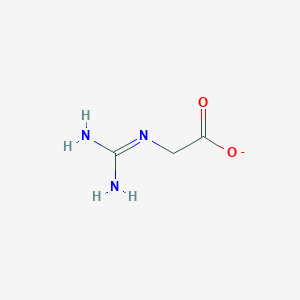
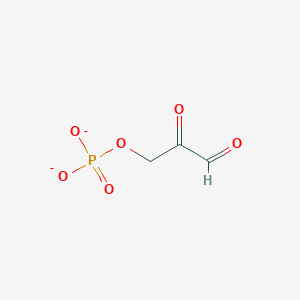
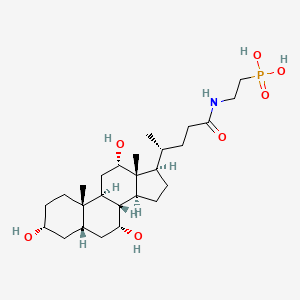
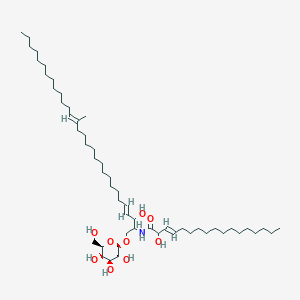
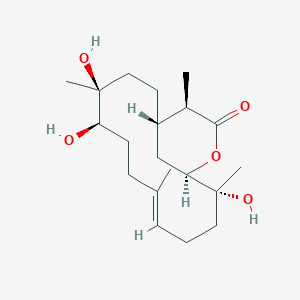

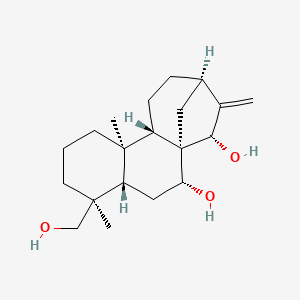
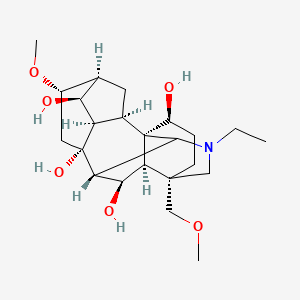
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
